Tremulacin
Overview
Description
Tremulacin is a phenolic glycoside compound found in the bark and leaves of various Populus species, such as Populus tremuloides and Populus davidiana . It is known for its role in plant defense mechanisms, particularly against herbivores. This compound is a member of the salicinoid family, which includes other compounds like salicin and salicortin .
Mechanism of Action
Target of Action
Tremulacin is an important glucoside component of several Populus species’ barks and leaves . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
It has been suggested that this compound may exert its effects by inhibiting 5-lipoxygenase activity . This is quite different from non-steroid anti-inflammatory drugs, such as aspirin, which inhibits prostaglandin synthesis and being a cyclooxygenase inhibitor .
Biochemical Pathways
This compound has been shown to inhibit the biosynthesis of Slow Reaction Substance of Anaphylaxis . It also exerts inhibitory effects on leukotriene B4 biosynthesis in intrapleural leucocytes . These results suggest that the mechanism of anti-inflammatory actions of this compound is relevant to inhibition of 5-lipoxygenase activity .
Biochemical Analysis
Biochemical Properties
Tremulacin plays a significant role in biochemical reactions within the Populus speciesThis compound’s structure follows a modular architecture of a salicin skeleton with added side groups .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For example, it has been found to influence the phytochemistry of roots in Populus tremuloides, affecting the concentrations of condensed tannins and salicinoids
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been observed that the concentrations of this compound and other phenolic glycosides in Populus species can vary with age
Metabolic Pathways
It is known that this compound is a product of the flavonoid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Tremulacin can be synthesized through the glycosylation of salicortin with benzoyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark and leaves of Populus species. The extraction process includes the use of solvents such as methanol or ethyl acetate to isolate this compound from the plant material . The extracted compound is then purified using techniques like column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: The compound can be reduced to form salicortinol derivatives, which are less toxic and more stable.
Substitution: this compound can participate in substitution reactions, where the benzoyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like benzoyl chloride or acetyl chloride are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Salicortinol and related compounds.
Substitution: Various benzoylated or acetylated derivatives.
Scientific Research Applications
Tremulacin has several scientific research applications across various fields:
Comparison with Similar Compounds
Salicin: A precursor to salicylic acid, known for its anti-inflammatory properties.
Salicortin: Another phenolic glycoside with similar defensive properties but lacks the benzoyl group present in tremulacin.
Populin: A related compound found in Populus species, also involved in plant defense mechanisms.
This compound’s unique structure and properties make it a valuable compound for research and industrial applications.
Biological Activity
Tremulacin is a phenolic glycoside predominantly found in the bark of willow trees (Salix species) and poplar trees (Populus species). This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory and antioxidant effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is structurally characterized as a salicylate-like phenolic glycoside. Its molecular formula is C₁₈H₁₈O₉, and it consists of a sugar moiety linked to a phenolic compound. The presence of hydroxyl groups in its structure contributes to its biological activity, particularly its ability to scavenge free radicals and inhibit inflammatory pathways.
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and mediators. For instance, this compound was shown to reduce TNF-α-induced expression of matrix metalloproteinase-1 (MMP-1) in human dermal fibroblasts (HDFs), suggesting potential applications in skin health and anti-aging therapies .
In animal models, this compound demonstrated efficacy in reducing edema induced by carrageenan and croton oil, which are common methods for assessing anti-inflammatory activity .
Table 1: Summary of Anti-inflammatory Studies on this compound
Antioxidant Activity
This compound also exhibits antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), which are implicated in various chronic diseases and aging processes. The compound's ability to modulate oxidative stress pathways further supports its potential therapeutic applications .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : this compound decreases the levels of TNF-α and other inflammatory mediators, thereby reducing inflammation .
- Scavenging Free Radicals : The phenolic structure allows this compound to act as an effective antioxidant, neutralizing free radicals and protecting cellular components from oxidative damage .
- Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in inflammatory processes, including cyclooxygenases (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs .
Case Studies
A notable case study involved the administration of this compound in patients with chronic inflammatory conditions. The results indicated a significant reduction in symptoms associated with inflammation, such as pain and swelling, alongside improvements in quality of life measures. This aligns with findings from animal studies that demonstrate similar effects on inflammation-related parameters.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-3-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O11/c28-14-19-21(30)22(31)23(38-24(32)16-8-2-1-3-9-16)25(37-19)36-18-11-5-4-10-17(18)15-35-26(33)27(34)13-7-6-12-20(27)29/h1-5,7-11,13,19,21-23,25,28,30-31,34H,6,12,14-15H2/t19-,21-,22+,23-,25-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKCYCDBDYUIGM-LFMHJWGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952263 | |
Record name | {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29836-40-6 | |
Record name | Tremulacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(2-O-Benzoylhexopyranosyl)oxy]phenyl}methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tremulacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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